REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([OH:12])=[O:11])=[N:2]1.[CH3:13]S(O)(=O)=O>CO>[CH3:13][O:11][C:10]([C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][N:2]=1)=[O:12]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1N=C(C2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 5 hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of 30 ml
|
Type
|
ADDITION
|
Details
|
treated with excess saturated aqueous sodium bicarbonate solution
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
CUSTOM
|
Details
|
to give a volume of 200 ml
|
Type
|
FILTRATION
|
Details
|
the suspended solid was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The wet solid was dissolved in methylene chloride (200 ml)
|
Type
|
CUSTOM
|
Details
|
the solution separated from a small amount of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride solution was dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NNC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.25 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |